molecular formula C7H5Br2NO2 B1437439 3,5-Dibromosalicylaldoxime CAS No. 21386-43-6

3,5-Dibromosalicylaldoxime

Cat. No.: B1437439
CAS No.: 21386-43-6
M. Wt: 294.93 g/mol
InChI Key: LRNICNSWROUZCF-KMKOMSMNSA-N
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Description

3,5-Dibromosalicylaldoxime is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is derived from 3,5-dibromosalicylaldehyde and is characterized by the presence of bromine atoms and an oxime group, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromosalicylaldoxime typically involves the reaction of 3,5-dibromosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromosalicylaldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromosalicylaldoxime has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dibromosalicylaldoxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the bromine atoms contribute to the compound’s reactivity, enabling it to participate in various chemical transformations .

Comparison with Similar Compounds

Properties

CAS No.

21386-43-6

Molecular Formula

C7H5Br2NO2

Molecular Weight

294.93 g/mol

IUPAC Name

2,4-dibromo-6-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3-

InChI Key

LRNICNSWROUZCF-KMKOMSMNSA-N

SMILES

C1=C(C=C(C(=C1C=NO)O)Br)Br

Isomeric SMILES

C1=C(C=C(C(=C1/C=N\O)O)Br)Br

Canonical SMILES

C1=C(C=C(C(=C1C=NO)O)Br)Br

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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